For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid for Metabolic Research
This technical guide provides a comprehensive overview of (2S)-2-amino(1,2-¹³C₂)pentanedioic acid, a stable isotope-labeled form of L-glutamic acid. It is designed to serve as a core resource for researchers utilizing this tracer in metabolic studies, particularly in the context of ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Core Concepts and Applications
(2S)-2-amino(1,2-¹³C₂)pentanedioic acid is a powerful tool for elucidating the intricate workings of cellular metabolism. As a non-radioactive, stable isotope-labeled compound, it allows for the safe and precise tracing of glutamic acid's metabolic fate within biological systems. The incorporation of two Carbon-13 isotopes at the C1 and C2 positions enables researchers to track the entry and subsequent transformations of the glutamate carbon backbone through central carbon metabolism, most notably the Tricarboxylic Acid (TCA) cycle.
The primary application of this tracer is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of metabolic pathways. By measuring the distribution of ¹³C in downstream metabolites, researchers can gain insights into the relative activities of different pathways, identify metabolic reprogramming in disease states such as cancer, and understand the metabolic effects of potential drug candidates.
Physicochemical Data
The following tables summarize the key quantitative data for (2S)-2-amino(1,2-¹³C₂)pentanedioic acid and its unlabeled counterpart, L-glutamic acid.
| Property | (2S)-2-amino(1,2-¹³C₂)pentanedioic acid | L-Glutamic acid (Unlabeled) |
| Molecular Formula | ¹³C₂C₃H₉NO₄ | C₅H₉NO₄ |
| Molecular Weight | 149.12 g/mol [1] | 147.13 g/mol [2] |
| Labeled CAS Number | 13574-13-5[1] | N/A |
| Unlabeled CAS Number | 56-86-0[1] | 56-86-0[2] |
| Isotopic Purity | Typically ≥99% | N/A |
| Chemical Purity | Typically ≥98% | N/A |
Experimental Protocols
This section outlines a detailed methodology for a typical ¹³C-Metabolic Flux Analysis experiment using (2S)-2-amino(1,2-¹³C₂)pentanedioic acid in mammalian cell culture.
Cell Culture and Labeling
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Cell Seeding: Plate mammalian cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of harvest.
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Media Preparation: Prepare culture medium (e.g., DMEM) lacking unlabeled glutamine. Supplement this medium with a known concentration of (2S)-2-amino(1,2-¹³C₂)pentanedioic acid. The concentration will depend on the specific cell line and experimental goals.
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Isotopic Steady State: To ensure that the intracellular metabolite pools have reached isotopic equilibrium, culture the cells in the ¹³C-labeled medium for a sufficient duration. This is a critical step and should be empirically determined for the specific cell line and conditions, often by performing a time-course experiment and measuring the isotopic enrichment of key metabolites at different time points (e.g., 18 and 24 hours).
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Parallel Cultures: It is best practice to run parallel cultures with different ¹³C-labeled tracers to enhance the resolution of metabolic flux analysis. For example, a parallel experiment using [1,2-¹³C₂]glucose can provide complementary information on glycolytic and pentose phosphate pathway fluxes.
Metabolite Extraction
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Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
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Extraction: Add a cold extraction solvent to the cell culture plate. A common choice is 80% methanol. Scrape the cells in the presence of the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
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Cell Lysis: Further lyse the cells by methods such as sonication or freeze-thaw cycles.
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Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.
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Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.
Sample Preparation for GC-MS Analysis
For the analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is necessary to increase their volatility.
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Drying: Dry the metabolite extract, for instance, under a stream of nitrogen gas or using a vacuum concentrator.
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Derivatization:
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Step 1 (Methoximation): To protect ketone and aldehyde groups, add a solution of methoxyamine hydrochloride in pyridine and incubate.
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Step 2 (Silylation): Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at an elevated temperature (e.g., 70°C) to convert the amino acids into their more volatile tert-butyldimethylsilyl (TBDMS) derivatives.
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GC-MS Analysis
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Injection: Inject the derivatized sample into the GC-MS system.
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Separation: Separate the derivatized amino acids on a gas chromatography column (e.g., a DB-5 column).
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Ionization and Detection: As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and the resulting fragments are detected by the mass spectrometer.
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Data Acquisition: Collect mass spectra over a specific m/z range to determine the mass isotopomer distributions of the targeted amino acids.
Data Analysis
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Mass Isotopomer Distribution (MID) Determination: For each metabolite of interest, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
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Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
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Metabolic Flux Calculation: Use specialized software (e.g., Metran) to fit the corrected MIDs and extracellular flux measurements (e.g., glucose uptake and lactate secretion rates) to a metabolic model of the cell. This will provide quantitative estimates of the intracellular metabolic fluxes.
Visualizations
Metabolic Fate of (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid in the TCA Cycle
The following diagram illustrates the entry of the ¹³C label from (2S)-2-amino(1,2-¹³C₂)pentanedioic acid into the TCA cycle and the resulting labeling patterns of key intermediates.
